molecular formula C23H23ClN2O3 B2530988 N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide CAS No. 883963-22-2

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No. B2530988
M. Wt: 410.9
InChI Key: XGCPUFQRFCNZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that are tailored to introduce specific functional groups into the molecule. For instance, the Dakin–West reaction mentioned in paper is a method used to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, which could be conceptually similar to the target compound. This reaction uses trifluoroacetic acid as a catalyst and involves starting materials such as p-nitrophenylacetonitrile and aryl methyl ketones.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been analyzed using X-ray crystallography, as seen in papers and . These analyses reveal the presence of intramolecular hydrogen bonding and the overall conformation of the molecules, which can affect their reactivity and interaction with other molecules. For example, the intramolecular H-bonding with the S(6) motif in compound 1 from paper is a structural feature that could be present in the target compound, influencing its molecular stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to the target molecule can be inferred from their molecular conformation and the presence of specific functional groups. The photochemical inertness of compounds discussed in paper suggests that the conformation of these molecules may prevent certain types of photochemical reactions. This could be relevant to the target compound if it shares a similar conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the target molecule are influenced by their molecular structure and the interactions they can form. For instance, the solvatochromic effects observed in compound 1 from paper indicate that the compound's optical properties change with the polarity of the solvent, which could also be a property of the target compound. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, are also crucial in determining the physical properties, such as solubility and melting point.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study investigated the spectroscopic properties and quantum mechanical aspects of bioactive benzothiazolinone acetamide analogs, which are structurally similar to the target compound. These compounds have demonstrated good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The NLO activity, investigated through second-order hyperpolarizability values, along with natural bond orbital analysis, offered insights into possible intramolecular interactions. Molecular docking aimed at understanding the binding interactions with Cyclooxygenase 1 (COX1) indicated that certain analogs had notable binding affinity, suggesting potential for bioactivity modulation (Mary et al., 2020).

Antibacterial Activity and QSAR Studies

Another study focused on the synthesis and quantitative structure-activity relationship (QSAR) studies of 4-oxo-thiazolidines and 2-oxo-azetidines, which bear resemblance to the chemical structure of interest. These compounds were evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, revealing moderate to good activity. The QSAR analysis highlighted the positive contribution of substituents at specific positions, indicating an increase in hydrophobicity or steric bulk character, which could be crucial for enhancing antibacterial efficacy (Desai et al., 2008).

Crystal Structure Analysis

Research on the crystal structures of related acetamide compounds has provided valuable insights into their molecular geometry and potential interactions. For instance, studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have elucidated various intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to their 3-D arrays. Such analyses are fundamental in understanding the reactivity and interaction potential of these compounds in various applications (Boechat et al., 2011).

properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-15-10-12-26(13-11-15)14-20(27)25-23-21(16-6-8-17(24)9-7-16)22(28)18-4-2-3-5-19(18)29-23/h2-9,15H,10-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCPUFQRFCNZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

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